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Hexafluoro-2,2,3,3-tetrachlorobutane - 375-34-8

Hexafluoro-2,2,3,3-tetrachlorobutane

Catalog Number: EVT-294215
CAS Number: 375-34-8
Molecular Formula: C4Cl4F6
Molecular Weight: 303.8 g/mol
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Product Introduction

Description
Hexafluoro-2,2,3,3-tetrachlorobutane is a chemical compound with the molecular formula C4Cl4F6 . It has a molecular weight of 303.85 .

Molecular Structure Analysis

The molecular structure of Hexafluoro-2,2,3,3-tetrachlorobutane includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 13 bonds. There are 13 non-H bonds and 1 rotatable bond .

Physical And Chemical Properties Analysis

Hexafluoro-2,2,3,3-tetrachlorobutane has a melting point of 83 °C and a boiling point of 131 °C. It has a density of 1.76 and a specific gravity of 1.76 .

Overview

Hexafluoro-2,2,3,3-tetrachlorobutane is a chemical compound with the molecular formula C4Cl4F6C_4Cl_4F_6. It is characterized by a unique combination of chlorine and fluorine atoms, which endow it with distinct chemical properties. This compound serves as an important intermediate in various industrial applications, particularly in the semiconductor industry where it is utilized for etching processes due to its stability and reactivity under specific conditions .

Source and Classification

Hexafluoro-2,2,3,3-tetrachlorobutane can be synthesized from halogenated butane derivatives. Its classification falls under the category of halogenated hydrocarbons, specifically within the group of perhalogenated compounds. The compound is also known by its CAS number 375-34-8 and has been studied for its potential applications in various chemical processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of hexafluoro-2,2,3,3-tetrachlorobutane typically involves halogenation reactions where chlorine and fluorine are introduced to butane derivatives. Key methods include:

  • Halogenation Process: This method uses chlorine gas and fluorine gas in a controlled environment to facilitate the substitution of hydrogen atoms in butane with halogen atoms. The reaction is often performed under specific conditions to optimize yield and minimize by-products .
  • Microreactor Technology: Recent advancements have demonstrated that synthesizing hexafluoro-2,2,3,3-tetrachlorobutane in microreactors significantly increases productivity while ensuring safety by reducing the risk of explosive reactions. This method allows for precise control over reaction parameters such as temperature and pressure .

The typical reaction conditions involve low temperatures and specific molar ratios of reactants to enhance selectivity towards the desired product while minimizing unwanted side reactions .

Molecular Structure Analysis

Structure and Data

Hexafluoro-2,2,3,3-tetrachlorobutane features a tetrahedral molecular geometry due to the sp3^3 hybridization of its carbon atoms. The structure can be represented as follows:

C4Cl4F6\text{C}_4\text{Cl}_4\text{F}_6

The compound consists of four carbon atoms each bonded to either chlorine or fluorine atoms. The presence of multiple halogen substituents contributes to its unique chemical behavior.

Molecular Data

  • Molecular Weight: 303.85 g/mol
  • CAS Number: 375-34-8
  • Chemical Structure: Available in databases like PubChem and BenchChem .
Chemical Reactions Analysis

Reactions and Technical Details

Hexafluoro-2,2,3,3-tetrachlorobutane participates in several types of chemical reactions:

  • Substitution Reactions: The halogen atoms can be replaced with other halogens or functional groups under appropriate conditions.
  • Reduction Reactions: This compound can undergo reduction to yield less halogenated derivatives.
  • Oxidation Reactions: Under oxidative conditions, it can form more highly oxidized products.

Common reagents used in these reactions include sodium iodide for substitution reactions and lithium aluminum hydride for reductions. The outcomes depend heavily on the specific reaction conditions employed .

Mechanism of Action

The mechanism of action for hexafluoro-2,2,3,3-tetrachlorobutane primarily involves its interactions through halogen bonding and other non-covalent interactions. These interactions influence the compound's reactivity and stability within various chemical environments. The pathways taken during these interactions can vary based on whether the compound is utilized in synthetic chemistry or other applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Specific boiling point data may vary based on purity and other factors.

Chemical Properties

Hexafluoro-2,2,3,3-tetrachlorobutane exhibits unique chemical properties due to its high halogen content:

  • Stability: Highly stable under normal conditions.
  • Reactivity: Reacts readily with other halogens or reducing agents.

Data regarding solubility and specific heat capacity may be available in specialized chemical databases but are generally less emphasized due to the focus on its application rather than fundamental physical properties .

Applications

Hexafluoro-2,2,3,3-tetrachlorobutane finds numerous applications primarily in scientific research and industry:

  • Semiconductor Manufacturing: Used as an etching gas due to its ability to etch materials at very fine resolutions.
  • Chemical Synthesis: Acts as an intermediate in the production of other fluorinated compounds.

The compound's unique properties make it valuable in processes requiring high precision and stability under varying conditions .

Historical Development and Synthesis Methodologies

Evolution of Synthetic Pathways for Polyhalogenated Alkanes

The synthesis of hexafluoro-2,2,3,3-tetrachlorobutane (C~4~Cl~4~F~6~, CAS 375-34-8) exemplifies key advances in polyhalogenated alkane chemistry. Early routes relied on stoichiometric halogenation of butane derivatives, requiring excess chlorine/fluorine sources and generating corrosive byproducts like hydrogen halides. For example, US2651664A describes the preparation of 2,2,3,3-tetrachlorobutane precursors via catalytic hydrogenation of chlorinated olefins using platinum or nickel catalysts [1]. This established foundational chlorination methodologies but suffered from low selectivity for perhalogenated targets.

The development of catalytic fluorination marked a significant leap. CN103664503B discloses a modern two-step approach:

  • Chlorination: Butadiene undergoes radical addition with chlorine to form 1,2,3,4-tetrachlorobutane
  • Fluorination: Liquid-phase halogen exchange using anhydrous HF catalyzed by chromium-based catalysts at 80–150°C [3]. This methodology achieves >95% conversion and 90% selectivity by suppressing olefinic byproducts through precise temperature control. Crucially, fluorination catalysts enabled C–Cl → C–F bond transformation without requiring explosive fluorinating agents like SbF~3~.

Table 1: Evolution of Synthetic Methods for C~4~Cl~4~F~6~

EraMethodKey ReagentsLimitations
1950sStoichiometric chlorinationCl~2~, Pt catalystsLow selectivity (≤60%), HCl waste
1980sHalex exchangeKF, polar solventsSide reactions, solvent contamination
2000sCatalytic fluorinationHF/Cr~2~O~3~Requires high-purity feedstocks
2010sContinuous gas-phaseCl~2~/F~2~, microreactorsCapital-intensive setup

Recent innovations focus on feedstock sustainability. EP3303272B1 utilizes 1,2-dichloro-1,1,2,2-tetrafluoroethane as a precursor, undergoing dimerization and selective chlorination to yield C~4~Cl~4~F~6~ with 98% purity after fractional distillation [5]. This route minimizes waste versus earlier tetrachlorobutane-based syntheses.

Catalytic Mechanisms in Fluorination-Chlorination Reactions

Catalysts are pivotal in balancing the antagonistic reactivity of chlorine (electrophilic) and fluorine (nucleophilic) during C~4~Cl~4~F~6~ synthesis. Three dominant mechanisms operate:

Metal Oxide-Mediated Fluorination: Chromium(III) oxide catalysts (e.g., Cr~2~O~3~/Al~2~O~3~) activate C–Cl bonds via Lewis acid sites, facilitating nucleophilic attack by fluoride ions. CN103664503B demonstrates that catalyst pretreatment with oxygen at 300°C enhances surface Cr(III) sites, boosting HF utilization efficiency by 40% [3]. The mechanism proceeds via SN2-type substitution:

R-Cl + [Cr]–F → R-F + [Cr]–Cl  [Cr]–Cl + HF → [Cr]–F + HCl  

Radical Chlorination Catalysts: For perchlorinated precursor synthesis, UV-activated chlorine radical generation requires sensitizers. Patent US2651664A employs Pt/Al~2~O~3~ to initiate radical chain reactions during butadiene chlorination, achieving regioselective addition at the 2,3-positions [1]. Nickel catalysts further hydrogenate residual vinyl chloride impurities.

Dehydrohalogenation Catalysts: During fluorination, elimination side reactions form olefins like 1,1,2,3,4,4-hexafluorobuta-1,3-diene. Basic catalysts like potassium carbonate (K~2~CO~3~) or calcium hydroxide (Ca(OH)~2~) promote HCl elimination. EP3303272B1 shows MgO suppresses dehydrofluorination by neutralizing trace acids, improving product stability [5].

Table 2: Catalyst Performance in C~4~Cl~4~F~6~ Synthesis

CatalystReaction TypeSelectivity (%)Byproducts
Cr~2~O~3~/γ-Al~2~O~3~Fluorination90CF~3~CFClCF~2~CFCl~2~
Pt/CHydrogenation95Tetrachlorobutene isomers
KF/CeliteHalex exchange75C~4~Cl~3~F~7~, oligomers
Ni–Cr alloyChlorination88Chlorinated olefins

Comparative Analysis of Batch vs. Continuous-Flow Synthesis

The choice between batch and flow reactors significantly impacts C~4~Cl~4~F~6~ manufacturing efficiency, particularly for highly exothermic halogenation steps.

Batch Reactors historically dominated lab-scale synthesis due to flexibility. However, limitations arise during scale-up:

  • Heat Transfer Challenges: Chlorination of butadiene (ΔH = −210 kJ/mol) causes hot spots in large vessels, reducing selectivity by 15–20% versus lab-scale [6].
  • Extended Cycle Times: CN103664503B reports 8–12 hour batches for fluorination, including cooling and catalyst recovery phases [3].
  • Byproduct Accumulation: Prolonged residence enables side reactions like dehydrochlorination, forming hexafluorobuta-1,3-diene impurities [3].

Continuous Flow Systems overcome these issues via:

  • Enhanced Heat/Mass Transfer: Microreactors (channel diameter <1 mm) achieve surface-to-volume ratios 500× higher than 100 mL batch flasks, enabling isothermal operation even for ΔT > 100°C reactions [10]. EP3303272B1 demonstrates gas-phase fluorination in SiC microreactors at 200°C with residence times under 2 minutes, yielding 98% pure product [5].
  • Precise Residence Control: Laminar flow eliminates backmixing, suppressing over-chlorination. A study comparing chlorination in batch vs. flow showed byproduct formation dropped from 12% to <2% [8].
  • Scalability: "Numbering up" parallel microchannels maintains performance from gram to kg/day scale without re-optimization [10].

Table 3: Performance Comparison: Batch vs. Flow Synthesis

ParameterBatch ReactorContinuous Flow
Reaction Time8–12 hours0.5–2 minutes
Temperature Control±15°C variability±1°C precision
Selectivity75–85%92–98%
Throughput (kg/day)0.5 (50 L reactor)5 (microreactor array)
Hazard ProfileHigh (large exotherm)Low (microliter volumes)

Flow chemistry’s advantages are most pronounced for:

  • Gas-Liquid Reactions: Such as Cl~2~/F~2~ introduction, where flow enhances interfacial contact via segmented flow regimes [6].
  • Reactions Requiring Phosgene/CO: Flow safely handles these toxic reagents via on-demand generation [10].

However, batch processes retain utility for multi-step sequences with solids formation or slow kinetics (>1 hour), where flow could risk clogging [8].

Properties

CAS Number

375-34-8

Product Name

Hexafluoro-2,2,3,3-tetrachlorobutane

IUPAC Name

2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane

Molecular Formula

C4Cl4F6

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14

InChI Key

BZBLUUDREZEDDJ-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl

Canonical SMILES

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl

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